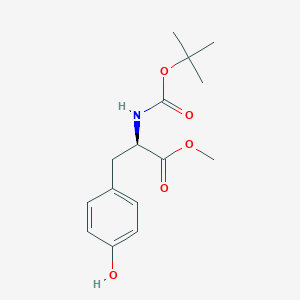

Boc-D-Tyr-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIFXJSLCUJHBB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426793 | |

| Record name | Boc-D-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76757-90-9 | |

| Record name | Boc-D-Tyr-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Tyr-OMe: Chemical Properties, Structure, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe), a crucial amino acid derivative for peptide synthesis and the development of novel therapeutics. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols for its synthesis, purification, and incorporation into peptide chains.

This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of a D-amino acid, such as D-tyrosine, is a key strategy to enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of peptide-based drugs. The tert-Butoxycarbonyl (Boc) protecting group on the α-amino group is stable under a wide range of conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-tyrosine, where the amino group is protected by a tert-butoxycarbonyl group, and the carboxylic acid is esterified as a methyl ester.

Key Structural Features:

-

D-Stereochemistry: The alpha-carbon has a D-configuration, which provides resistance to enzymatic cleavage.

-

Boc Protecting Group: The tert-butoxycarbonyl group protects the alpha-amino group during peptide synthesis and is easily removed under acidic conditions.

-

Methyl Ester: The carboxyl group is protected as a methyl ester.

The chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][2] |

| Molecular Weight | 295.33 g/mol | [2][3] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 76757-90-9 | [1][2] |

| Melting Point | 100-104 °C (for L-isomer) | [4] |

| Optical Rotation | [α]D²⁰ = -49 ± 2º (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in common organic solvents like DMF, DCM, and Methanol. | [5] |

| Purity | ≥98% (HPLC) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This protocol describes the synthesis of this compound from D-tyrosine. The procedure involves two main steps: esterification of the carboxylic acid and protection of the amino group.

Step 1: Synthesis of D-Tyrosine Methyl Ester Hydrochloride

-

Reaction Setup: Suspend D-tyrosine in dry methanol.

-

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.

-

Reaction Completion: After the addition is complete, heat the reaction mixture under reflux for 3 hours.

-

Isolation: Remove the solvent under reduced pressure to obtain the crude D-tyrosine methyl ester hydrochloride as a solid.

Step 2: Boc Protection of D-Tyrosine Methyl Ester

-

Reaction Setup: Dissolve the crude D-tyrosine methyl ester hydrochloride in a suitable solvent such as a mixture of dioxane and water or dichloromethane.

-

Basification: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride salt.

-

Boc Protection: Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

-

Work-up: Remove the organic solvent under reduced pressure. If a biphasic system is used, separate the organic layer. Wash the organic layer with dilute acid (e.g., 0.5 M HCl), water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.[6]

Purification of this compound

The crude product can be purified by recrystallization or silica gel column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethyl acetate.

-

Slowly add a less polar co-solvent, like petroleum ether or hexane, until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the pure crystals by filtration, wash with a cold solvent mixture, and dry under vacuum.[6]

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

-

Objective: To assess the purity of the synthesized this compound.[6]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[6]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV at 220 nm and 280 nm.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound.[6]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[6]

-

Expected ¹H NMR Signals (based on L-isomer): Signals corresponding to the tert-butyl protons of the Boc group, the methyl protons of the ester, the α- and β-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain. For the L-isomer, characteristic shifts are observed around 1.41 ppm (s, 9H, (CH₃)₃), 2.87-3.08 ppm (m, 2H, CH₂Ar), 3.71 ppm (s, 3H, CH₃O), 4.47-4.60 ppm (m, 1H, CHN), 5.03 ppm (d, 1H, NH), 6.72 ppm (d, 2H, ArH), and 6.95 ppm (d, 2H, ArH).[7]

Applications in Peptide Synthesis

This compound is primarily used in Boc-chemistry solid-phase peptide synthesis (SPPS). The general workflow for incorporating this amino acid into a peptide chain is outlined below.

Workflow for Boc-SPPS

The following diagram illustrates a single cycle of Boc-SPPS for the incorporation of an amino acid.

Detailed Protocol for a Single Coupling Cycle:

-

Resin Swelling: The synthesis resin is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Boc Deprotection: The Boc protecting group from the N-terminus of the growing peptide chain is removed by treatment with a solution of 50% TFA in DCM.[8]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine with a base, typically 10% diisopropylethylamine (DIEA) in DMF.

-

Coupling: The carboxylic acid of the incoming Boc-amino acid (in this case, Boc-D-Tyr-OH, as the methyl ester is typically used for solution-phase synthesis or as the C-terminal residue) is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is thoroughly washed to remove excess reagents and by-products before proceeding to the next cycle.

Logical Workflow for Peptidomimetic Design

The use of this compound is a strategic decision in the design of peptidomimetics with improved pharmacological properties. The logical workflow is depicted below.

Conclusion

This compound is a highly valuable reagent for chemists and pharmacologists. Its D-configuration provides a straightforward method to enhance peptide stability, a critical attribute for the development of peptide-based therapeutics. The protocols and data presented in this guide are intended to support researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Tyr-OMe 97 4326-36-7 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc-L-Tyrosine methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Boc-D-Tyr-OMe CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe), a key building block in peptide chemistry and drug discovery. This document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Physicochemical Data

This compound is a derivative of the D-enantiomer of tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the carboxylic acid. These modifications make it a valuable reagent in solid-phase peptide synthesis (SPPS).

| Property | Value | Reference |

| CAS Number | 76757-90-9 | [1] |

| Molecular Weight | 295.33 g/mol | [1] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98.0% | [1][3] |

| Reaction Suitability | Boc solid-phase peptide synthesis | [1][2] |

| Storage | Store at 0 - 8 °C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of related compounds and the application of Boc-protected amino acids in peptide synthesis are crucial for reproducible research.

Synthesis of Boc-Protected D-Tyrosine Derivatives

The synthesis of a related and functionally similar compound, Boc-D-Tyr(Me)-OH, is typically a two-step process starting from D-tyrosine. This involves the protection of the amino group with a Boc group, followed by the modification of the phenolic hydroxyl group. A generalizable protocol is as follows:

Step 1: Boc Protection of D-Tyrosine

-

Dissolution: Dissolve D-tyrosine in a suitable solvent system, such as a mixture of dioxane and water.[5]

-

Basification: Add a base, for example, sodium bicarbonate (NaHCO₃), to the solution and stir until it is fully dissolved.[5]

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.[6]

-

Reaction: Allow the reaction to proceed at room temperature, typically for 12-24 hours.[6]

-

Work-up: After the reaction is complete, perform an acidic work-up by acidifying the aqueous solution to a pH of 2-3 with 0.5 M HCl.[6]

-

Extraction: Extract the product using an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine.[6]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization.[6]

Step 2: O-Methylation of Boc-D-Tyr-OH (to yield Boc-D-Tyr(Me)-OH)

-

Dissolution: Dissolve the Boc-D-Tyr-OH product in a suitable solvent like DMF.

-

Basification: Add a base such as potassium carbonate.

-

Addition of Methylating Agent: Add a methylating agent, for instance, methyl iodide or dimethyl sulfate, dropwise to the mixture.[6]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored using thin-layer chromatography (TLC).[6]

-

Quenching and Extraction: Once the reaction is complete, quench it by slowly adding water and then extract the product with ethyl acetate.[6]

-

Purification: The crude product is purified by silica gel column chromatography to obtain the pure Boc-D-Tyr(Me)-OH.[6]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound and related D-amino acid derivatives are instrumental in Boc-chemistry SPPS. The D-configuration confers resistance to enzymatic degradation, which is a significant advantage for therapeutic peptides.[7][8]

One Cycle of Peptide Chain Elongation:

-

Resin Swelling: The synthesis begins by swelling the resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM).[7][9]

-

Boc Deprotection: The Boc protecting group on the resin-bound amino acid is removed using an acidic solution, typically 50% trifluoroacetic acid (TFA) in DCM.[7][9]

-

Neutralization: The resin is then neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DMF, to prepare the N-terminal amine for the next coupling step.[7]

-

Amino Acid Coupling: The next Boc-protected amino acid (e.g., a derivative of this compound) is activated using a coupling reagent like HBTU or DIC and then added to the resin. The reaction is allowed to proceed for 1-2 hours.[7]

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.[9] This completes one cycle, and the process is repeated to elongate the peptide chain.

Signaling Pathways and Experimental Workflows

The incorporation of D-amino acids like D-tyrosine can significantly impact the biological activity of peptides, particularly their interaction with cell surface receptors such as G-protein coupled receptors (GPCRs).

Generalized GPCR Signaling Pathway

Peptidomimetics developed using building blocks like this compound often target GPCRs, such as the opioid receptors. The binding of a peptide ligand to the receptor initiates a downstream signaling cascade.

References

- 1. This compound ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 76757-90-9 [chemicalbook.com]

- 3. Boc- D -Tyr-OMe = 98.0 76757-90-9 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Synthesis of Boc-D-Tyr-OMe from D-Tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-α-(tert-Butoxycarbonyl)-D-tyrosine methyl ester (Boc-D-Tyr-OMe) from D-tyrosine. This compound is a valuable building block in peptide synthesis, particularly for the creation of modified peptides with enhanced stability and biological activity. This guide details the chemical reactions, experimental procedures, and key data associated with this synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound from D-tyrosine is typically a two-step process. The first step involves the protection of the α-amino group of D-tyrosine with a tert-butyloxycarbonyl (Boc) group. The second step is the esterification of the carboxylic acid group to form the methyl ester.

An In-depth Technical Guide to the Solubility of Boc-D-Tyr-OMe in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Boc-D-Tyr-OMe

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₅ |

| Molecular Weight | 295.34 g/mol |

| Appearance | White to off-white powder |

| CAS Number | 76757-90-9 |

Solubility Profile

Precise quantitative solubility data for this compound is limited. However, qualitative assessments from various sources indicate its general solubility characteristics. The compound is widely described as being soluble in common organic solvents used in peptide synthesis.

Qualitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Expected Qualitative Solubility |

| Dimethylformamide (DMF) | Amide | Polar | Soluble |

| Dichloromethane (DCM) | Halogenated | Nonpolar | Soluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar | Soluble |

| Chloroform | Halogenated | Nonpolar | Soluble |

| Ethyl Acetate | Ester | Polar | Soluble |

| Acetone | Ketone | Polar | Soluble |

It is important to note that "soluble" is a qualitative term. The actual concentration that can be achieved may vary depending on the specific grade of the solvent, temperature, and the presence of any impurities.

Quantitative Solubility of Related Compounds

To provide a frame of reference, the following table summarizes quantitative solubility data for compounds structurally similar to this compound. This information can be used to estimate the solubility of this compound and to guide solvent selection for experimental procedures.

| Compound | Solvent | Quantitative Solubility |

| Boc-L-Tyrosine methyl ester | DMSO | 100 mg/mL (338.60 mM)[1] |

| Boc-D-Tyr(Me)-OH | DMSO | 100 mg/mL (338.60 mM)[2] |

| Boc-D-Tyr-OH | DMSO | 100 mg/mL (355.48 mM)[3] |

| Boc-Tyr-OtBu | DMSO | 100 mg/mL (296.38 mM)[4] |

Disclaimer: The quantitative data presented above is for related compounds and should be used as a guideline only. Researchers are strongly encouraged to determine the precise solubility of this compound in their specific solvent systems experimentally.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

A range of organic solvents (e.g., DMF, DCM, DMSO, Chloroform, Ethyl Acetate, Acetone)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume of a specific organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined experimentally.

-

-

Sample Separation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

For a more complete separation, centrifuge the vials at a high speed.

-

-

Sample Processing:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze both the standard solutions and the filtered saturated samples using a validated HPLC method.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualizing Experimental Workflows

To further elucidate the practical application and investigation of this compound's solubility, the following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

Conclusion

While precise, tabulated quantitative solubility data for this compound remains elusive in readily accessible literature, its qualitative solubility in common organic solvents like DMF, DCM, and DMSO is well-established. For research and development purposes where exact concentrations are critical, the experimental protocol provided in this guide offers a reliable method for determining its solubility in any solvent of interest. The workflows presented visually articulate the logical steps for both solubility determination and the application of this compound in its primary role as a building block in peptide synthesis, underscoring the practical importance of its solubility characteristics.

References

An In-depth Technical Guide to the Stability and Storage of Boc-D-Tyr-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-butyloxycarbonyl-D-tyrosine methyl ester (Boc-D-Tyr-OMe). A thorough understanding of the chemical stability of this reagent is crucial for ensuring its integrity, obtaining reliable results in peptide synthesis, and other applications in drug discovery and development. While specific quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related compounds and general principles of Boc-protecting group chemistry to provide a robust framework for its handling and storage.

Chemical Structure and Properties

This compound is a protected derivative of the non-proteinogenic amino acid D-tyrosine. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function is an acid-labile protecting group, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS). The methyl ester protects the C-terminal carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₁NO₅ | |

| Molecular Weight | 295.33 g/mol | |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 100 - 108 °C | [1][2] |

| Purity | ≥98.0% | |

| CAS Number | 76757-90-9 |

Stability Profile

The stability of this compound is primarily dictated by the lability of the Boc protecting group. The Boc group is known for its sensitivity to acidic conditions while exhibiting greater stability towards basic and nucleophilic reagents.[3][]

Key Stability Characteristics:

-

Acid Lability: The tert-butoxycarbonyl group is readily cleaved under acidic conditions.[3][] This property is fundamental to its use in peptide synthesis, allowing for selective deprotection. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl cation, which subsequently yields isobutene and carbon dioxide.[3]

-

Base Stability: Boc-protected amino acids are generally stable under basic conditions, which allows for the use of various coupling reagents and conditions in peptide synthesis.[]

-

Photostability: Specific photostability studies on this compound are not widely published. As a general precaution for complex organic molecules, it is advisable to store the compound protected from light.[3]

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc group. Hydrolysis of the methyl ester can also occur under strongly acidic or basic conditions, though the Boc group is significantly more susceptible to acid.

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

Proper storage is critical to maintain the quality and shelf-life of this compound. The following recommendations are based on general guidelines for Boc-protected amino acids.

| Form | Condition | Duration | Recommendations |

| Solid (Powder) | -20°C | Long-term | Store in a tightly sealed container in a dry, dark place.[3][5] |

| 4°C | Short-term | Protect from moisture.[5] | |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a suitable dry solvent and store in sealed vials.[5] |

| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[5] |

Experimental Protocols for Stability Testing

The following is a general protocol for assessing the stability of a Boc-protected amino acid, which can be adapted for this compound.

This protocol is designed to assess the stability of solid this compound under various conditions.

-

Sample Preparation: Aliquot approximately 10-20 mg of this compound into several vials for each storage condition.

-

Storage Conditions:

-

Control: -20°C in a desiccator.

-

Accelerated: 40°C / 75% RH (Relative Humidity).

-

Photostability: In a photostability chamber according to ICH guidelines.

-

-

Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).

-

Analysis:

-

Appearance: Visually inspect for any changes in color or physical state.

-

Purity: Analyze by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).

-

This protocol evaluates the stability of this compound in a relevant solvent.

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or an appropriate buffer) at a known concentration.

-

Storage Conditions: Store aliquots of the solution at different temperatures (e.g., room temperature, 4°C, -20°C).

-

Time Points: Analyze the solution at initial (T=0) and subsequent time points (e.g., 1, 3, 7, 14, and 30 days).

-

Analysis:

-

Appearance: Visually inspect for any precipitation or color change.

-

Purity and Concentration: Analyze by HPLC to determine the percentage of remaining this compound and the formation of any degradation products.

-

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 280 nm.

Caption: Experimental workflow for stability testing.

Handling and Use

For optimal results in applications such as peptide synthesis, proper handling of this compound is essential.

-

Weighing: Weigh the compound in a controlled environment to minimize exposure to atmospheric moisture.

-

Dissolving: When preparing solutions, use anhydrous solvents if the subsequent reaction is moisture-sensitive.

-

Peptide Synthesis: During solid-phase peptide synthesis, the Boc group is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

Caption: Recommended handling workflow for this compound.

References

The Stereochemical Advantage: A Technical Guide to the Significance of D-Configuration in Boc-D-Tyr-OMe Derivatives for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutic peptide development, the pursuit of enhanced stability, bioavailability, and receptor specificity is paramount. The strategic incorporation of non-canonical amino acids represents a powerful tool in achieving these goals. This technical guide delves into the core significance of utilizing the D-enantiomer of O-methylated tyrosine, specifically in the context of its Nα-Boc protected form (Boc-D-Tyr(OMe)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The introduction of this D-amino acid derivative offers a profound advantage in overcoming the inherent limitations of native L-peptides, paving the way for more robust and efficacious drug candidates.

Enhanced Proteolytic Resistance: The Cornerstone of D-Amino Acid Incorporation

The primary and most significant advantage conferred by the D-configuration of Boc-D-Tyr(OMe)-OH is the remarkable increase in resistance to enzymatic degradation.[1][2] Endogenous proteases, the enzymes responsible for the rapid breakdown of peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][3] By introducing a D-amino acid, the peptide backbone becomes sterically hindered and is no longer a suitable substrate for these enzymes.[1] This enhanced proteolytic stability directly translates to a longer in vivo half-life of the peptide therapeutic, a critical factor for improving its bioavailability and therapeutic window.[1][4]

Table 1: Illustrative Comparison of L-Tyrosine vs. O-Methyl-D-Tyrosine Containing Peptides [3]

| Parameter | Peptide with L-Tyrosine | Peptide with O-Methyl-D-Tyrosine | Rationale for Difference |

| Susceptibility to Chymotrypsin | High | Significantly Lower | The D-configuration and the O-methyl group sterically hinder the peptide from docking into the S1 binding pocket of chymotrypsin.[3][5] |

| Serum Stability | Generally Low | Higher | Increased resistance to a variety of serum proteases due to the unnatural D-amino acid configuration.[3] |

| In Vivo Half-Life | Short | Significantly Longer | Reduced proteolytic degradation leads to a prolonged presence in circulation.[1][3] |

Modulation of Biological Activity and Receptor Interactions

The introduction of a D-amino acid can significantly alter the three-dimensional conformation of a peptide.[1] This conformational change can, in turn, modulate its binding affinity and selectivity for its target receptor.[4] In some instances, this can lead to the development of superagonists with enhanced potency or selective antagonists that can block specific signaling pathways. The O-methylation of the tyrosine side chain further influences ligand-receptor interactions by preventing post-translational modifications like phosphorylation and altering hydrogen-bonding capabilities.[3][4] A prominent example is the use of D-tyrosine derivatives in the synthesis of analogs of dermorphin, a potent µ-opioid receptor agonist, to investigate structure-activity relationships and improve pharmacological parameters.[4]

Solid-Phase Peptide Synthesis (SPPS) with Boc-D-Tyr(OMe)-OH

Boc-D-Tyr(OMe)-OH is a key reagent in the Boc strategy of solid-phase peptide synthesis.[6] The Boc (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amino group, which is readily removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[7][8] The O-methyl group on the tyrosine side chain is a permanent protecting group that remains stable under the acidic conditions used for Boc removal, thus preventing unwanted side reactions.[6]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating an amino acid, such as Boc-D-Tyr(OMe)-OH, into a growing peptide chain on a solid support.

General workflow for solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Boc-D-Tyr(OMe)-OH in Manual Boc-SPPS

This protocol outlines a single coupling cycle for the addition of Boc-D-Tyr(OMe)-OH to a growing peptide chain on a resin support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Tyr(OMe)-OH

-

Coupling reagent (e.g., DCC, HBTU)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

50% Trifluoroacetic acid (TFA) in DCM

-

5% N,N-Diisopropylethylamine (DIEA) in DCM

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.[8]

-

Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-D-Tyr(OMe)-OH:

-

In a separate vessel, dissolve Boc-D-Tyr(OMe)-OH (3 equivalents) and a coupling agent such as HOBt (3 equivalents) in a minimal amount of DMF.[4]

-

Add a carbodiimide coupling reagent like DCC (3 equivalents) and pre-activate for 10 minutes.[4]

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature. Due to potential steric hindrance, a longer coupling time or double coupling may be necessary for modified amino acids like Boc-D-Tyr(OMe)-OH.[6]

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction is incomplete and should be repeated.[6]

-

Washing: After a successful coupling, wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

Peptide Analysis and Validation

Following synthesis, the crude peptide must be purified and its identity confirmed.

Peptide Validation Workflow

Workflow for the validation of synthesized peptides.

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the synthesized peptide and assess its purity.

Materials:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative and analytical C18 reverse-phase HPLC columns

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.[4]

-

Preparative HPLC:

-

Equilibrate the preparative C18 column with Solvent A.[4]

-

Inject the dissolved crude peptide.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes) at an appropriate flow rate.[4]

-

Collect fractions and monitor the elution profile using a UV detector at 220 nm and 280 nm.[4]

-

-

Analytical HPLC: Analyze the collected fractions using an analytical C18 column with a similar gradient to determine the purity of each fraction. Pool the fractions with the desired purity.

-

Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized peptide.

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.[7]

Procedure:

-

Sample Preparation: Prepare the purified peptide sample according to the instrument's requirements, typically by dissolving it in a suitable solvent mixture (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).[7]

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode over a relevant mass-to-charge (m/z) range.[7]

-

Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated molecular weight of the target peptide to confirm its identity.[7]

Conclusion

The incorporation of Boc-D-Tyr(OMe)-OH into peptide sequences is a powerful and widely adopted strategy in modern drug discovery. The D-configuration is of paramount significance as it confers enhanced resistance to enzymatic degradation, leading to a longer in vivo half-life and improved bioavailability. Furthermore, the stereochemical and side-chain modifications can be leveraged to fine-tune the peptide's conformation and its interactions with biological targets, potentially leading to improved potency and selectivity. The well-established protocols for Boc-SPPS and subsequent analytical validation provide a robust framework for the rational design and synthesis of novel peptide therapeutics with superior pharmacological profiles. As the field of peptide-based drug development continues to evolve, the strategic use of D-amino acid derivatives like Boc-D-Tyr(OMe)-OH will undoubtedly remain a cornerstone of innovation.

References

O-Methyl Protection in Tyrosine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the O-methylation of tyrosine derivatives, a crucial protective group strategy in peptide synthesis and drug development. This document details the synthesis, stability, and deprotection of O-methylated tyrosine, supported by experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a laboratory setting.

Introduction

Tyrosine's phenolic hydroxyl group is a key functional moiety involved in various biological processes, most notably phosphorylation by tyrosine kinases, which initiates critical signaling cascades.[1] In chemical synthesis, particularly peptide synthesis, this reactive hydroxyl group necessitates protection to prevent undesirable side reactions, such as O-acylation.[1] The methyl ether serves as a stable, "permanent" or non-labile protecting group for the tyrosine side chain.[1] Unlike more common protecting groups like tert-butyl (tBu) or benzyl (Bzl) ethers, the O-methyl group is resistant to the standard acidic conditions used in both Fmoc- and Boc-based solid-phase peptide synthesis (SPPS).[1] This robustness makes it an ideal choice when permanent modification of the tyrosine hydroxyl group is desired.

Synthesis of O-Methyl Tyrosine Derivatives

The selective O-methylation of N-protected tyrosine can be achieved through various methods. The choice of N-protecting group and methylating agent is critical to maximizing the yield of the desired O-methylated product while minimizing potential N-methylation.[1]

Common N-Protecting Groups

To prevent unwanted reactions at the amino group during O-methylation, the N-terminus of tyrosine is typically protected with groups such as:

-

tert-Butyloxycarbonyl (Boc): A widely used protecting group, stable to many reaction conditions but readily cleaved by moderate acids like trifluoroacetic acid (TFA).

-

9-Fluorenylmethyloxycarbonyl (Fmoc): Another common protecting group, stable to acidic conditions but removed by bases, typically piperidine.

-

Carbobenzyloxy (Cbz): A classic protecting group, removable by catalytic hydrogenation.

Methylating Agents and Reaction Conditions

Several reagents can be employed for the O-methylation of the phenolic hydroxyl group of N-protected tyrosine.

-

Methyl Iodide (MeI) with a Weak Base: A common method involves the use of methyl iodide in the presence of a weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).[1] However, this method can sometimes lead to a mixture of O-methylated and O,N-dimethylated products.[2]

-

Dimethyl Sulfate (DMS) with a Base: Similar to methyl iodide, dimethyl sulfate is a potent methylating agent used with a base. Care must be taken due to its high toxicity.

-

Dimethyl Carbonate (DMC): A greener and less hazardous alternative to methyl iodide and dimethyl sulfate.[3] It typically requires higher temperatures and the use of a base.[3]

-

Modified Mitsunobu Reaction: This method offers high selectivity for O-methylation over N-methylation. It involves the use of methanol (MeOH) as the methyl source, along with reagents like 1,2-bis(diphenylphosphino)ethane (DPPE) and diisopropyl azodicarboxylate (DIAD) in a solvent like tetrahydrofuran (THF).[1][2]

Data Presentation: O-Methylation of N-Protected Tyrosine Derivatives

| N-Protecting Group | Methylating Agent/Conditions | Product(s) | Yield (%) | Reference(s) |

| N-Trifluoroacetyl | MeI, K₂CO₃, CH₃CN, reflux | O-methyl and O,N-dimethyl derivatives | Mixture | [2] |

| N-Trifluoroacetyl | DPPE, DIAD, MeOH | O-methyl derivative | ~60 | [2] |

| N-(m-Trifluoromethyl)phenylsulfonyl | MeI, Li₂CO₃ | Exclusively O,N-dimethyl derivative | - | [2] |

| N-(m-Trifluoromethyl)phenylsulfonyl | DPPE, DIAD, MeOH | O-methyl derivative as major product | ~60 | [2] |

| N-Boc | MeI, NaH | N-methylated product | - | [4] |

| L-Tyrosine (as copper complex) | Dimethyl sulfate, NaOH | O-methyl-L-tyrosine | - | [5] |

Deprotection of O-Methyl Tyrosine

The stability of the methyl ether bond in O-methyl tyrosine necessitates harsh conditions for its cleavage, which can limit its application in the presence of other sensitive functional groups, particularly within a peptide backbone.[1]

Deprotection Reagents

Common reagents for the demethylation of aryl methyl ethers include:

-

Boron Tribromide (BBr₃): A powerful Lewis acid that effectively cleaves methyl ethers. The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane (DCM).[1]

-

Hydrobromic Acid (HBr): Concentrated HBr, often in acetic acid, can be used for demethylation, usually at elevated temperatures.

-

Thioanisole-Trifluoromethanesulphonic Acid: This system provides a "push-pull" mechanism for the smooth cleavage of the methyl group.

Experimental Protocols

Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

This procedure outlines the protection of the amino group of L-tyrosine.

Materials:

-

L-Tyrosine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

Suspend L-tyrosine (1 equivalent) in dichloromethane.

-

Add triethylamine (1.3 equivalents).

-

Under an ice-salt bath, slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]

-

Filter the reaction mixture and wash the filter cake with dichloromethane.

-

Combine the organic phases and wash sequentially with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from petroleum ether to yield Boc-L-tyrosine as a solid.[1]

O-Methylation of N-Boc-L-tyrosine using Methyl Iodide

Materials:

-

N-Boc-L-tyrosine

-

Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve N-Boc-L-tyrosine in acetonitrile.

-

Add potassium carbonate to the solution.

-

Add methyl iodide and reflux the mixture.[1]

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent.

-

The crude product is then purified by column chromatography.

Note: This method may result in a mixture of O-methyl and O,N-dimethylated products.[2]

Selective O-Methylation of N-Trifluoroacetyl-tyrosine t-butyl ester via Modified Mitsunobu Reaction

Materials:

-

N-trifluoroacetyl-tyrosine t-butyl ester

-

Methanol (MeOH)

-

1,2-Bis(diphenylphosphino)ethane (DPPE)

-

Diisopropyl azodicarboxylate (DIAD)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-trifluoroacetyl-tyrosine t-butyl ester in anhydrous THF.

-

Add methanol, DPPE, and DIAD to the solution.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Upon completion, the reaction mixture is worked up by evaporation of the solvent and purification by column chromatography.

Deprotection of O-Methyl Tyrosine using Boron Tribromide

Materials:

-

O-methylated tyrosine derivative

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the O-methylated tyrosine derivative in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of BBr₃ in DCM (typically 3-4 equivalents) to the cooled solution under an inert atmosphere.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature over several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a suitable solvent and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the product by chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: EGFR/Grb2 Interaction

O-methylated tyrosine can be used as a stable mimic of phosphotyrosine to study protein-protein interactions in signaling pathways.[1] For instance, it can be incorporated into peptides to probe the binding of SH2 (Src Homology 2) domains, which specifically recognize phosphotyrosine motifs. A key example is the interaction between the Growth Factor Receptor-Bound Protein 2 (Grb2) and the phosphorylated Epidermal Growth Factor Receptor (EGFR). The Grb2-SH2 domain recognizes specific phosphotyrosine residues on EGFR, such as pY1068 and pY1086, initiating downstream signaling cascades like the Ras/MAPK pathway.[6][7]

Experimental Workflow: Synthesis and Deprotection of O-Methyl Tyrosine

The following diagram illustrates a general workflow for the preparation of a deprotected O-methyl tyrosine derivative, starting from N-protected tyrosine.

Logical Relationship: Selectivity in Tyrosine Methylation

The methylation of N-protected tyrosine can occur at either the phenolic oxygen (O-methylation) or the nitrogen of the protecting group (N-methylation), depending on the reaction conditions and the nature of the N-protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Effect of the O-methylation of tyrosine on the pore-forming properties of iturins - PubMed [pubmed.ncbi.nlm.nih.gov]

Boc-D-Tyr-OMe in Peptidomimetics: A Technical Guide to Enhancing Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutics with improved pharmacological profiles has led to a significant focus on peptidomimetics—molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations.[1][2] A key building block in this endeavor is N-α-tert-butyloxycarbonyl-O-methyl-D-tyrosine (Boc-D-Tyr(Me)-OH), a non-natural, protected amino acid derivative. Its unique structural attributes—a D-stereoisomer configuration, an acid-labile Boc protecting group, and a stable methyl ether on the phenolic side chain—make it an invaluable tool for designing peptidomimetics with enhanced metabolic stability, bioavailability, and receptor selectivity.[1] This technical guide provides an in-depth exploration of the applications of Boc-D-Tyr(Me)-OH in peptidomimetics, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Concepts: The Strategic Advantage of Boc-D-Tyr(Me)-OH

The incorporation of Boc-D-Tyr(Me)-OH into a peptide sequence is a strategic decision aimed at improving its drug-like properties. The advantages stem from its three primary features:

-

D-Configuration for Proteolytic Resistance : Natural proteases are highly specific for L-amino acids. The introduction of a D-amino acid like D-tyrosine creates steric hindrance, rendering the peptide significantly more resistant to enzymatic degradation.[1][3] This increased stability leads to a longer in vivo half-life and improved bioavailability, which are critical for therapeutic efficacy.[3]

-

O-Methyl Protection for Stability and Modified Interactions : The methyl ether on the tyrosine side chain is a robust protecting group that remains stable under the acidic conditions used to remove the Boc group during synthesis, thus preventing unwanted side reactions.[1][4] Functionally, this modification can also alter hydrogen bonding capacity and steric interactions at the receptor binding site, potentially enhancing binding affinity and selectivity.[1]

-

Boc Protecting Group for Controlled Synthesis : The tert-butyloxycarbonyl (Boc) group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS). It provides stable protection for the α-amino group and can be cleanly removed with moderate acid, such as trifluoroacetic acid (TFA), allowing for the stepwise and controlled elongation of the peptide chain.[1]

Data Presentation: Physicochemical Properties and Synthesis Parameters

For successful and reproducible synthesis, a clear understanding of the physicochemical properties of Boc-D-Tyr(Me)-OH and the typical parameters of its use in SPPS is essential.

Table 1: Physicochemical Properties of Boc-D-Tyr(Me)-OH

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | [1][5] |

| CAS Number | 68856-96-2 | [1][5] |

| Molecular Formula | C₁₅H₂₁NO₅ | [1][5][6] |

| Molecular Weight | 295.33 g/mol | [1][5][6] |

| Appearance | White to off-white powder/solid | [1][5][6] |

| Purity | ≥97% | [1][6] |

| Melting Point | 93-97 °C | [5][6] |

| Solubility | Soluble in DMSO and DMF | [1][5] |

| Storage Temperature | 2-8°C | [6] |

Table 2: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters and Outcomes

| Parameter | Value | Notes |

| Resin Type | Merrifield or PAM Resin | For C-terminal carboxylic acids.[7] |

| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution can be beneficial for longer peptides.[7] |

| Coupling Efficiency (per step) | >99% | Monitored by tests like the Kaiser test.[7] |

| Cleavage Time | 1 - 2 hours at 0°C | Using strong acids like HF or TFMSA.[4][7] |

| Crude Peptide Yield | 60 - 85% | Dependent on peptide length and sequence.[4][7] |

| Final Purity (after HPLC) | > 95% | After purification by preparative RP-HPLC.[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the Boc-D-Tyr(Me)-OH building block and its incorporation into a peptidomimetic via Boc-SPPS.

This initial step involves the protection of the amino group of D-tyrosine.

Materials:

-

D-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

-

Dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and water

-

0.5 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Dissolve D-tyrosine in a suitable solvent system (e.g., a mixture of THF and water or DCM).[6]

-

Add a base such as sodium bicarbonate or triethylamine to the solution and cool the mixture in an ice bath.[6]

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.[6]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[6]

-

After the reaction is complete, remove the organic solvent under reduced pressure.[6]

-

Acidify the aqueous solution to pH 2-3 with 0.5 M HCl.[6]

-

Extract the product with an organic solvent like ethyl acetate.[6]

-

Wash the organic phase sequentially with water and brine.[1]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.[1]

-

Purify the crude product by recrystallization from a solvent system like petroleum ether to yield pure Boc-D-Tyr-OH.[1][3]

This protocol describes the addition of a single Boc-D-Tyr(Me)-OH residue to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-D-Tyr(Me)-OH

-

Coupling reagent (e.g., HBTU)

-

Kaiser test solutions

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.[1][3]

-

Boc Deprotection:

-

Neutralization:

-

Amino Acid Coupling:

-

In a separate vessel, dissolve Boc-D-Tyr(Me)-OH (3 equivalents relative to resin loading) and a coupling reagent like HBTU (3 eq.) in DMF.[1]

-

Add DIEA (6 eq.) to the mixture to activate the carboxylic acid and allow it to pre-activate for 5-10 minutes.[1][3]

-

Add the activated amino acid solution to the neutralized peptide-resin.[1]

-

Agitate the reaction vessel for 1-2 hours at room temperature.[1][3]

-

-

Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.[3][4]

This final step liberates the synthesized peptide from the solid support.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)

-

Cold diethyl ether

-

Aqueous acetonitrile with 0.1% TFA

Procedure:

-

Cleavage: Treat the dried peptide-resin with a strong acid cleavage cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for 1-2 hours.[5][7]

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether.[4]

-

Washing: Wash the peptide precipitate several times with cold ether to remove scavengers and byproducts.[4]

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Analysis: Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[4]

Visualizing Workflows and Pathways

Visual representations are crucial for understanding the complex processes involved in peptidomimetic design and synthesis.

Peptidomimetics developed using building blocks like Boc-D-Tyr(Me)-OH often target cell surface receptors, such as G-protein coupled receptors (GPCRs). For instance, modified tyrosine residues are critical components of opioid peptides that target μ (mu) and δ (delta) opioid receptors.[1]

The core of synthesizing these molecules lies in the repetitive cycle of deprotection and coupling, as detailed in the protocols above.

Following synthesis, rigorous validation is mandatory to ensure the integrity of the final product.

Applications in Drug Discovery

The unique properties conferred by Boc-D-Tyr(Me)-OH make it a valuable component in the design of various therapeutic agents:

-

Opioid Receptor Modulators : The tyrosine residue is a critical pharmacophore for opioid receptor binding. Incorporating O-methylated D-tyrosine derivatives is a key strategy for developing novel opioid receptor ligands with altered potency, selectivity, and improved stability.[3][4][8]

-

Enzyme Inhibitors : Peptidomimetics are designed to interact with biological targets, including enzymes.[3] Peptides containing O-Methyl-D-tyrosine have been explored as potential inhibitors of enzymes like tyrosine hydroxylase, which is involved in the dopamine synthesis pathway.[5] This opens avenues for developing therapeutics for conditions such as Parkinson's disease.[5]

-

Receptor Antagonists : By modifying the structure of a natural peptide ligand, it is possible to convert an agonist into an antagonist. The conformational constraints and altered binding properties resulting from the inclusion of Boc-D-Tyr(Me)-OH can be exploited to design potent and selective receptor antagonists for various therapeutic targets.[9][10][11]

Conclusion

Boc-D-Tyr(Me)-OH is a powerful and versatile building block in the field of peptidomimetics. Its inherent D-stereochemistry provides a crucial defense against proteolytic degradation, while the Boc and methyl protecting groups facilitate its seamless integration into peptide sequences via solid-phase synthesis.[3] For researchers and drug developers, the ability to rationally design and synthesize peptidomimetics with enhanced stability and modulated biological activity is paramount. The strategic use of modified amino acids like Boc-D-Tyr(Me)-OH continues to open new avenues for creating potent, selective, and durable peptide-based therapeutics to address a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological characterization of a peptide-mimetic antagonist for a tethered-ligand receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of novel antagonist compounds of Toll-like receptors 7, 8 and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Highly potent vitamin D receptor antagonists: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus: An In-Depth Technical Guide to Peptides Containing Boc-D-Tyr-OMe

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities, experimental validation, and synthetic methodologies associated with peptides incorporating N-(tert-Butoxycarbonyl)-4-methoxy-D-phenylalanine (Boc-D-Tyr(OMe)-OH or Boc-D-Tyr(Me)-OH). The strategic inclusion of this non-natural, protected D-amino acid is a key technique in medicinal chemistry to enhance the pharmacological profiles of peptide-based therapeutics. By conferring resistance to enzymatic degradation and modulating ligand-receptor interactions, Boc-D-Tyr(OMe)-OH serves as an invaluable building block in the design of novel drugs targeting a range of conditions, from pain management to neurological disorders.

Core Principles and Biological Significance

Peptides are promising therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, primarily due to rapid degradation by proteases.[1] The incorporation of D-amino acids, such as D-Tyrosine, fundamentally addresses this challenge. Proteases are highly stereospecific and primarily recognize L-amino acids; the "mirror image" configuration of a D-amino acid provides steric hindrance that renders peptide bonds resistant to cleavage.[1] This enhanced proteolytic stability leads to a longer in vivo half-life and improved bioavailability.[1][2]

The Boc-D-Tyr(OMe)-OH moiety offers a dual advantage:

-

D-Configuration: Confers enzymatic resistance, prolonging the peptide's duration of action.[2]

-

O-Methyl Protection: The methyl ether on the tyrosine's phenolic side chain is a robust, permanent protecting group that is stable under the acidic conditions used during Boc-chemistry solid-phase peptide synthesis (SPPS).[3] This prevents unwanted side reactions and can also alter hydrogen bonding capacity and steric interactions at the receptor binding site, potentially enhancing affinity and selectivity.[2][4]

These features make Boc-D-Tyr(OMe)-OH a critical component in the synthesis of peptidomimetics—compounds designed to mimic natural peptides but with superior pharmacological properties.[2]

Quantitative Data on Biological Activity

The following tables summarize quantitative data from studies evaluating peptides containing Boc-D-Tyr-OMe or related structures. This data highlights the impact of this modification on opioid receptor binding and antimicrobial efficacy.

Opioid Receptor Modulation: Dermorphin Analogues

| Peptide/Compound | Target Receptor | Biological Assay | Result/Activity | Reference |

| Dermorphin | μ-opioid | Guinea Pig Ileum (GPI) | Most pronounced activity | [5] |

| μ-opioid | Hot Plate Test (Analgesia) | High potency | [5] | |

| Opiate Receptors | Radioreceptor Study | Moderate affinity | [5] | |

| [Tyr(Me)¹]dermorphin | Opiate Receptors | Radioreceptor Study | Moderate affinity | [5] |

| Morphine | μ-opioid | Guinea Pig Ileum (GPI) | - | [5] |

| μ-opioid | Hot Plate Test (Analgesia) | - | [5] |

Note: The table reflects the qualitative comparisons as described in the cited literature.[5][6]

Antimicrobial Activity

Studies have also investigated the antimicrobial properties of smaller peptides incorporating protected tyrosine residues. The following data details the activity of a protected dipeptide, BOC-Phe-Tyr-OMe, against various microbial strains.

| Microbial Strain | Concentration (ppm) | Zone of Inhibition (mm) | Activity Level |

| Penicillium chrysogenum | 1000 | 8 | Moderate |

| Aspergillus fumigatus | 250, 500, 1000 | 0 | Not effective |

| E. coli | 250, 500, 1000 | 0 | Not effective |

| Salmonella typhimurium | 250, 500, 1000 | 0 | Not effective |

Data sourced from a study on the antimicrobial activity of protected and deprotected dipeptides.[1]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing this compound. The following sections provide protocols for key experimental procedures cited in the literature.

Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

This generalized protocol describes the manual synthesis of a peptide chain on a solid resin support using Boc-protected amino acids.[6]

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

- Wash the resin thoroughly with the solvent.

2. First Amino Acid Coupling:

- Attach the C-terminal Boc-protected amino acid to the swelled resin. For Merrifield resin, the cesium salt method is common: neutralize the Boc-amino acid with cesium carbonate, lyophilize, and then react the salt with the resin in DMF at 50°C for 24 hours.[3]

3. Peptide Chain Elongation (One Cycle):

- a. Deprotection:

- Wash the resin-bound amino acid with DCM.[3]

- Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group.[3][6]

- Filter and wash the resin with DCM, Isopropanol (IPA), and then DCM again to remove residual acid.[3]

- b. Neutralization:

- Wash the resin with DMF.[3]

- Add a solution of 10% Diisopropylethylamine (DIEA) in DMF and agitate for 5-10 minutes. Repeat this step.[3]

- Wash the resin thoroughly with DMF to remove excess base.[3]

- c. Coupling:

- In a separate vessel, pre-activate the next Boc-protected amino acid (e.g., Boc-D-Tyr(OMe)-OH) with a coupling agent (e.g., DIC/HOBt or HBTU).

- Add the activated amino acid solution to the resin.

- Agitate the mixture for 1-4 hours. Coupling time may be longer for sterically hindered residues like Boc-D-Tyr(OMe)-OH.[3]

- Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

- Wash the resin with DMF and DCM.

4. Final Cleavage:

- After the final amino acid is coupled, wash the peptide-resin and dry it under vacuum.

- Treat the resin with a strong acid cleavage cocktail, such as HF/anisole (9:1, v/v), to cleave the peptide from the resin and remove any remaining side-chain protecting groups (the O-methyl group on Tyr is stable).[3]

- Precipitate the crude peptide in cold diethyl ether, wash, and dry.

5. Purification:

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Guinea Pig Ileum (GPI) Assay for Opioid Activity

This in vitro assay is a classic method for determining the inhibitory potency of opioid agonists.[6]

1. Preparation:

- A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

2. Stimulation:

- The ileum is subjected to electrical field stimulation to induce regular, twitch-like contractions.[6]

3. Drug Application:

- The test peptide (e.g., a dermorphin analogue) is added to the organ bath in a cumulative concentration-response manner.[6]

4. Measurement:

- The inhibition of the twitch contractions is measured isometrically.[6]

5. Data Analysis:

- The concentration of the peptide that produces a 50% inhibition of the twitch response (IC₅₀) is determined, providing a measure of its potency.[6]

Hot Plate Test for Analgesic Efficacy

This in vivo test evaluates the analgesic efficacy of compounds in rodents by measuring their response to a thermal stimulus.[6]

1. Apparatus:

- A hot plate apparatus is used, consisting of a metal surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

2. Procedure:

- The test animal (e.g., a mouse or rat) is administered the test compound via a specific route (e.g., intraperitoneal or subcutaneous injection).

- At predetermined time intervals after administration, the animal is placed on the hot plate.

- The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.

3. Data Analysis:

- An increase in the response latency compared to a control group (vehicle-treated) indicates an analgesic effect. The dose that produces a 50% effect (ED₅₀) can be calculated.

Kirby-Bauer Disk Diffusion Method for Antimicrobial Activity

This method assesses the susceptibility of bacteria to an antimicrobial agent.[1]

1. Preparation:

- A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate.

2. Disk Application:

- Paper disks impregnated with a known concentration of the test compound (e.g., BOC-Phe-Tyr-OMe) are placed on the agar surface.

3. Incubation:

- The plate is incubated under conditions appropriate for the test microorganism (e.g., 24-48 hours at 37°C).

4. Measurement:

- If the compound is effective, it diffuses into the agar and inhibits microbial growth, resulting in a clear circular zone around the disk, known as the zone of inhibition.

- The diameter of this zone is measured in millimeters (mm) and compared to standards to determine the susceptibility of the microorganism to the compound.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes is essential for understanding the role of peptides containing this compound. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

μ-Opioid Receptor Signaling Pathway

Peptides like dermorphin analogues containing O-methyl-D-tyrosine often target G-protein coupled receptors (GPCRs), such as the μ-opioid receptor, to produce their analgesic effects.[2][6]

Caption: Generalized μ-Opioid Receptor (GPCR) signaling cascade initiated by an agonist peptide.

Dopamine Synthesis Pathway and Potential Inhibition

Peptides containing O-methyl-D-tyrosine could potentially act as inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, due to their structural similarity to the native substrate, L-Tyrosine.[6]

Caption: The dopamine synthesis pathway highlighting potential inhibition of Tyrosine Hydroxylase.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of peptides containing this compound relies on a systematic, cyclical process of deprotection, neutralization, and coupling on a solid support.

Caption: A typical workflow for one cycle of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).

Peptidomimetic Design Workflow

The logical process for developing a novel peptidomimetic involves strategic substitution, synthesis, and iterative biological evaluation.

Caption: Logical workflow for the design and development of a novel peptidomimetic therapeutic.

Conclusion

Boc-D-Tyr(OMe)-OH is a powerful and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential.[6] Its ability to confer proteolytic stability while allowing for modulation of receptor interactions makes it a compound of significant interest for researchers in drug discovery, neuropharmacology, and other biomedical fields.[2][6] The systematic application of the synthetic and analytical protocols detailed in this guide enables the rational design and evaluation of novel peptide candidates, paving the way for the development of more stable and potent drugs.

References

- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and activity profiles of new dermorphin-(1-4) peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthesis and opioid receptor binding affinities of analogues of dermorphin and its N-terminal tetrapeptide fragment with dibasic acids in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of dermorphin. Synthesis and some pharmacological data of dermorphin and its 1-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Tyrosine using Boc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides, enabling the stepwise addition of amino acids to a growing chain covalently linked to an insoluble solid support.[1][2] The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method for SPPS.[3] This approach employs the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, while more stable, acid-labile protecting groups, such as benzyl (Bzl) derivatives, are used for semi-permanent side-chain protection.[4][5]

The incorporation of non-canonical amino acids, such as D-tyrosine, is a critical strategy in drug development to enhance pharmacological properties, including proteolytic stability, receptor affinity, and bioavailability.[6] This document provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating a protected Boc-D-Tyrosine derivative using the Boc/Bzl strategy. It covers the entire workflow from resin preparation and amino acid coupling to the final cleavage of the peptide from the resin.

A note on nomenclature: The user query specified "Boc-D-Tyr-OMe," which refers to the methyl ester of Boc-D-Tyrosine. This compound is typically used as a building block in solution-phase synthesis.[7] In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is typically a carboxylic acid (e.g., Boc-D-Tyr-OH) that is anchored to the resin. The side-chain hydroxyl group of tyrosine must be protected, for example, with a methyl (Me) or benzyl (Bzl) group, yielding derivatives like Boc-D-Tyr(Me)-OH or Boc-D-Tyr(Bzl)-OH for incorporation into the peptide chain.[3][8] This protocol will focus on the incorporation of such a side-chain protected D-tyrosine derivative.

Data Presentation

The following tables summarize the key reagents, typical synthesis parameters, and cleavage cocktails used in Boc-SPPS. These values are illustrative and may require optimization based on the specific peptide sequence and scale.

Table 1: Key Reagents and Materials

| Reagent/Material | Purpose | Common Examples |

|---|---|---|

| Solid Support (Resin) | Insoluble support for peptide chain elongation. | Merrifield, PAM Resin (for C-terminal acids); MBHA, BHA Resin (for C-terminal amides).[6][9] |

| Amino Acids | Building blocks of the peptide. | Nα-Boc protected amino acids with appropriate side-chain protection (e.g., Boc-D-Tyr(Bzl)-OH).[8] |

| Deprotection Reagent | Removes the temporary Nα-Boc group. | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1][4][9] |

| Neutralization Base | Neutralizes the N-terminal ammonium salt after deprotection. | 10% N,N-Diisopropylethylamine (DIEA) in DCM or DMF.[3][5][6] |

| Coupling Reagents | Activate the carboxylic acid for amide bond formation. | DCC/HOBt, DIC/HOBt, HBTU.[1][3][10] |

| Solvents | For resin swelling, washing, and reactions. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[3][4] |

| Cleavage Reagent | Cleaves the peptide from the resin and removes side-chain protecting groups. | Anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA).[9][11][12] |

| Scavengers | Trap reactive carbocations generated during cleavage. | Anisole, p-cresol, thioanisole, ethanedithiol (EDT).[3][9] |

Table 2: Typical Synthesis and Cleavage Parameters

| Parameter | Value | Notes |

|---|---|---|

| Resin Substitution | 0.5 - 1.0 mmol/g | Lower substitution is often better for longer or more complex peptides.[6] |

| Amino Acid Excess | 2 - 4 equivalents | Based on resin substitution.[1] |

| Coupling Reagent Excess | 2 - 4 equivalents | Based on resin substitution.[1] |

| Coupling Time | 1 - 2 hours | Can be extended to 4 hours for sterically hindered residues like Boc-D-Tyr(Bzl)-OH.[3][6] |

| Coupling Efficiency | >99% | Monitored by a qualitative method like the Kaiser (ninhydrin) test.[1][3] |

| Boc Deprotection Time | 20 - 30 minutes | A short pre-wash (1-2 min) followed by a longer reaction.[6] |

| Cleavage Conditions | HF or TFMSA, 0°C | Reaction time is typically 1-2 hours.[1][3] |